Propargyl-PEG4-acid
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Overview
Description
Propargyl-PEG4-acid, also known as 4,7,10,13-Tetraoxahexadec-15-ynoic acid, is a heterobifunctional polyethylene glycol derivative. This compound features a carboxylic acid group at one end and a propargyl group at the other end. The presence of these functional groups makes it a versatile reagent in various chemical and biological applications, particularly in bioconjugation and click chemistry .
Mechanism of Action
Target of Action
Propargyl-PEG4-acid is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules . It is also used in the creation of other tool compounds for chemical biology and medicinal chemistry that require ligation .
Mode of Action
The compound features a carboxylic acid at one end and a propargyl group at the other . It reacts with azide-containing compounds using click chemistry . This interaction allows the formation of complex molecular structures, making it a valuable tool in the synthesis of new biomaterials, carriers, and nanodevices .
Biochemical Pathways
this compound can be used in the synthesis of BTK-IAP PROTACs . These PROTACs act as stoichiometric degraders, resulting in the degradation of BTK protein . The degradation of BTK is a result of IAP E3 ligases family recruitment .
Pharmacokinetics
The hydrophilic PEG linker in this compound facilitates solubility in biological applications . This property enhances its bioavailability, making it a suitable candidate for various applications in medicinal chemistry and chemical biology .
Result of Action
In the context of BTK-IAP PROTACs, this compound contributes to the degradation of BTK protein . For instance, in THP-1 cells, a PROTAC incorporating this compound caused BTK degradation with a DC50 of 200 nM .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its reactivity with azide-containing compounds is catalyzed by copper . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to be stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-acid typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with polyethylene glycol that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, while the hydroxyl group can be further modified into various functional groups such as carboxyl, mercapto, or hydrazide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the removal of any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-acid undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-containing compounds in the presence of a copper catalyst to form 1,2,3-triazoles.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the alkyne moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Lewis Acids and Transition Metals: Employed in various substitution reactions to activate the propargyl group.
Major Products Formed
1,2,3-Triazoles: Formed through click chemistry reactions.
Substituted Propargyl Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-PEG4-acid is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Bioconjugation: Used to link biomolecules such as proteins and peptides through click chemistry.
Drug Delivery: Incorporated into drug delivery systems to improve solubility and stability of therapeutic agents.
Proteomics: Utilized in the modification of proteins for various proteomic studies.
Medicinal Chemistry: Employed in the synthesis of small molecules and conjugates for targeted therapies.
Comparison with Similar Compounds
Propargyl-PEG4-acid can be compared with other similar compounds such as:
- Propargyl-PEG1-acid
- Propargyl-PEG2-acid
- Propargyl-PEG3-acid
- Propargyl-PEG6-acid
These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility, reactivity, and suitability for different applications. This compound, with its intermediate chain length, offers a balance between solubility and reactivity, making it a versatile choice for various applications .
Properties
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBXAUWIPBFEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-32-6 |
Source
|
Record name | 4,7,10,13-tetraoxahexadec-15-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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